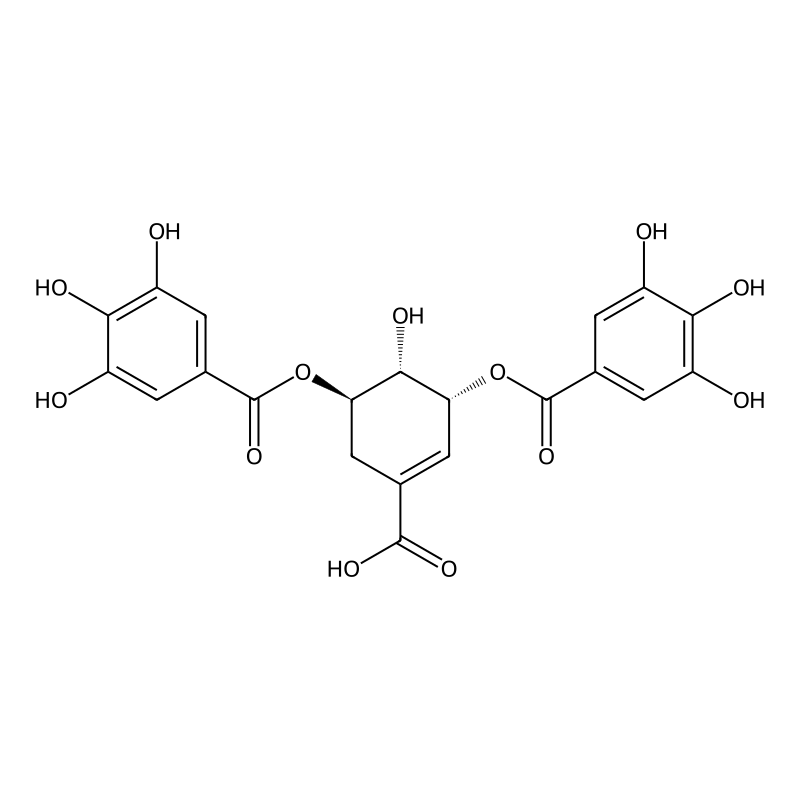

3,5-Di-O-galloylshikimic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

The presence of galloyl moieties, a type of phenolic acid known for antioxidant activity [], suggests 3,5-Di-O-Galloylshikimic Acid may possess similar properties. Research on related gallic acid derivatives has shown free radical scavenging and metal chelation abilities [].

Natural Product Chemistry

,5-Di-O-Galloylshikimic Acid may be a component of plants with medicinal properties. Studying its presence and distribution in various plant species could shed light on their overall bioactivity.

Shikimic Acid Pathway

Shikimic acid, a core component of 3,5-Di-O-Galloylshikimic Acid, is a precursor in the shikimate pathway, essential for the biosynthesis of aromatic amino acids, vitamins, and other important biomolecules []. Research into this pathway may involve using 3,5-Di-O-Galloylshikimic Acid as a tool to study or manipulate shikimate metabolism.

3,5-Di-O-galloylshikimic acid is a polyphenolic compound derived from shikimic acid, characterized by the presence of two galloyl groups attached at the 3 and 5 positions of the shikimic acid structure. Its molecular formula is C21H18O13, and it features a complex arrangement of hydroxyl groups and ester linkages, contributing to its unique chemical properties and biological activities. This compound is recognized for its potential therapeutic benefits, particularly in the fields of pharmacology and nutrition.

The chemical behavior of 3,5-Di-O-galloylshikimic acid involves various reactions typical of polyphenols, including:

- Esterification: The galloyl groups can undergo hydrolysis under acidic or basic conditions, releasing gallic acid.

- Oxidation: The hydroxyl groups are susceptible to oxidation, leading to the formation of quinones.

- Complexation: It can form complexes with metal ions due to its multiple hydroxyl groups, which may enhance its antioxidant properties.

These reactions underscore its reactivity and potential utility in various applications, particularly in antioxidant formulations .

3,5-Di-O-galloylshikimic acid exhibits a range of biological activities:

- Antioxidant Activity: It demonstrates strong free radical scavenging capabilities, which can protect cells from oxidative stress .

- Anti-inflammatory Effects: Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Antimicrobial Properties: This compound has shown efficacy against various pathogens, indicating potential use in natural antimicrobial formulations .

These activities make 3,5-Di-O-galloylshikimic acid a subject of interest in developing health supplements and pharmaceuticals.

The synthesis of 3,5-Di-O-galloylshikimic acid can be achieved through several methods:

- Natural Extraction: Isolation from plant sources rich in shikimic acid and galloyl derivatives.

- Chemical Synthesis:

These methods highlight both natural and synthetic approaches to obtaining this compound.

3,5-Di-O-galloylshikimic acid has several applications:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is explored for use in drug formulations targeting oxidative stress-related diseases.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits.

- Cosmetics: Used in skincare products for its protective effects against oxidative damage .

These applications reflect its versatility in enhancing health and wellness.

3,5-Di-O-galloylshikimic acid shares structural similarities with various other galloylated compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,3-Di-O-galloylshikimic acid | C21H18O13 | Contains galloyl groups at different positions |

| 4-O-galloylshikimic acid | C14H12O9 | Single galloyl group at the 4 position |

| 3-O-galloylquinic acid | C21H20O14 | Derived from quinic acid instead of shikimic |

| 3,4,5-Tri-O-galloylquinic acid | C28H24O18 | Contains three galloyl groups |

| Trigallic Acid | C21H14O13 | Composed entirely of gallic acid units |

The uniqueness of 3,5-Di-O-galloylshikimic acid lies in its dual galloylation on the shikimic backbone, which enhances its biological activity compared to simpler derivatives. This structural complexity contributes to its distinctive properties and potential applications in health sciences .